N-(3-chloro-4-fluorophenyl)-2-hydrazinyl-2-oxoacetamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-hydrazinyl-2-oxoacetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a hydrazinyl and oxoacetamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-hydrazinyl-2-oxoacetamide typically involves the reaction of 3-chloro-4-fluoroaniline with hydrazine hydrate and ethyl oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Step 1: Reaction of 3-chloro-4-fluoroaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine to form an intermediate.
Step 2: The intermediate is then reacted with hydrazine hydrate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-hydrazinyl-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro or fluoro groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azides, while reduction can produce hydrazones or amines.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-hydrazinyl-2-oxoacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-hydrazinyl-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tyrosine kinases or other signaling proteins, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has similar structural features but with a thiazole ring instead of an oxoacetamide group.
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine:
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-hydrazinyl-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazinyl and oxoacetamide groups make it a versatile intermediate for further chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C8H7ClFN3O2 |
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Molecular Weight |
231.61 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-hydrazinyl-2-oxoacetamide |
InChI |
InChI=1S/C8H7ClFN3O2/c9-5-3-4(1-2-6(5)10)12-7(14)8(15)13-11/h1-3H,11H2,(H,12,14)(H,13,15) |
InChI Key |
HFVYNWLDMFZWIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(=O)NN)Cl)F |
Origin of Product |
United States |
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